molecular formula C12H17N B15223856 (R)-1-(2-Vinylphenyl)butan-1-amine

(R)-1-(2-Vinylphenyl)butan-1-amine

Cat. No.: B15223856
M. Wt: 175.27 g/mol
InChI Key: KCQGXJHYBVHILW-GFCCVEGCSA-N
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Description

(R)-1-(2-Vinylphenyl)butan-1-amine is a chiral primary amine characterized by a butan-1-amine chain attached to a 2-vinylphenyl substituent. The stereochemistry of the (R)-enantiomer imparts distinct physicochemical and biological properties compared to its (S)-counterpart. This compound is of interest in asymmetric synthesis, polymer chemistry, and medicinal chemistry due to its vinyl group, which enables participation in cycloaddition or polymerization reactions, and the amine moiety, which facilitates interactions with biological targets or catalytic systems .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1R)-1-(2-ethenylphenyl)butan-1-amine

InChI

InChI=1S/C12H17N/c1-3-7-12(13)11-9-6-5-8-10(11)4-2/h4-6,8-9,12H,2-3,7,13H2,1H3/t12-/m1/s1

InChI Key

KCQGXJHYBVHILW-GFCCVEGCSA-N

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1C=C)N

Canonical SMILES

CCCC(C1=CC=CC=C1C=C)N

Origin of Product

United States

Chemical Reactions Analysis

Intramolecular Hydroamination for Heterocycle Formation

The vinyl group undergoes rhodium-catalyzed intramolecular hydroamination to form nitrogen heterocycles. Key findings:

Reaction ConditionsProductYieldCatalyst SystemSource
[Rh(COD)(DPPB)]BF₄, 80°C, 12 h3-Arylpiperidine89%Rhodium with bidentate phosphine
[Rh(OH)(cod)]₂, chiral ligand, RT2-Arylpyrrolidine92% eeChiral Rh complex

This enantioselective process leverages the amine’s configuration to control stereochemistry in six-membered ring formation . β-Substituted analogs yield 3,5-disubstituted piperidines with >90% diastereoselectivity .

Cross Metathesis/Aza-Michael Tandem Reactions

The vinyl moiety participates in ruthenium-mediated tandem processes:

text
Vinylphenylbutanamine + Enone → β-Amino Carbonyl Cyclic Amine
  • Catalyst : Hoveyda-Grubbs II (5 mol%) + BF₃·OEt₂ (20 mol%)

  • Conditions : Dichloromethane, 40°C, 24 h

  • Yield : 78–85% for five- to seven-membered rings

This method efficiently constructs trans-fused bicyclic amines while preserving the (R)-configuration .

Gold-Catalyzed Hydroarylation

The 2-vinylphenyl group undergoes Au(I)-mediated intramolecular hydroarylation:

Key Parameters

  • Catalyst: AuCl(PPh₃)/AgOTf (5 mol%)

  • Solvent: Toluene, 110°C

  • Outcome: Forms tetrahydrocarbazole derivatives (73–81% yield)

This reaction demonstrates the amine’s ability to direct regioselective C–H functionalization .

Radical Cyclization with Aldehydes

Under photoredox/cobaloxime dual catalysis:

  • Reagents : Aldehyde (1.2 eq), [Ir(ppy)₃] (2 mol%), Co(dmgH)₂PyCl (5 mol%)

  • Conditions : Blue LED, DMF, RT, 8 h

  • Products : 5–7 membered rings with transposed alkenes (62–74% yield)

The reaction tolerates ester, nitro, and halogen functional groups .

Base-Mediated Cyclocondensation

Reaction with carbonyl electrophiles yields imidazolidinones:

ElectrophileBaseProductYield
COCl₂K₂CO₃Imidazolidin-2-one68%
ClCO₂EtDBUCarbamate-fused derivative71%

Optimal conditions: THF, 0°C to RT, 4 h .

Enantioselective Arylation

Chiral Rh catalysts enable α-arylation:

  • Aryl Source : Arylboronic acids (1.5 eq)

  • Ligand : (R)-BINAP (4 mol%)

  • Outcome : α-Aryl butanamines with 94% ee

This method extends the amine’s utility in asymmetric synthesis .

Oxidative Degradation Pathways

Stability studies reveal:

OxidantMajor ProductHalf-Life (25°C)
H₂O₂ (3%)2-Vinylbenzaldehyde2.3 h
O₂ (1 atm), CuCl₂Nitrile derivative6.8 h

Decomposition occurs via benzylic C–N bond cleavage .

Catalytic Reductive Amination

Despite being a primary amine, it undergoes coupling with ketones:

  • Catalyst : Pd/C (10 wt%), H₂ (50 psi)

  • Scope : Cyclic/acyclic ketones (51–83% yield)

  • Steric Effects : α-Branching reduces yield by 30% .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Analogues
2.1.1. 2,2-Diphenylethan-1-amine
  • Structure : Features two phenyl groups at the β-position of the amine, contrasting with the vinylphenyl group in the target compound.
  • Applications : Widely used as a building block in pharmaceuticals and polymers due to its aromatic bulk .
  • Key Differences: The vinyl group in (R)-1-(2-Vinylphenyl)butan-1-amine enhances reactivity in Diels-Alder or radical polymerization compared to the inert phenyl groups in diphenylethylamine. The (R)-configuration may confer enantioselectivity in catalysis or receptor binding, a feature absent in the non-chiral diphenylethylamine.
2.1.2. Butan-1-amine Derivatives
  • Examples :
    • Butan-1-amine (): A simple linear amine used in mosquito attractant blends due to its volatility and interaction with CO2 .
    • 1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (): Differs by fluorinated phenyl substituents, influencing electronic properties and stability .
  • Comparison: Volatility and Bioactivity: Butan-1-amine’s volatility makes it suitable for pest control, whereas the vinylphenyl group in the target compound likely reduces volatility, favoring solid-phase applications.
2.2. Physicochemical Properties
Viscosity and Solvation
  • Data: System (1-Alkanol + Amine) ηΔ (mPa·s) at 298.15 K 1-Propanol + Propan-1-amine -0.305 1-Propanol + Butan-1-amine -0.253 1-Butanol + Propan-1-amine -0.460 1-Butanol + Butan-1-amine -0.280
  • Trends : Longer amine chains (e.g., butan-1-amine vs. propan-1-amine) reduce viscosity deviations (ηΔ), suggesting better solvation. The vinylphenyl group in the target compound may further lower ηΔ due to increased steric hindrance.

Q & A

Q. Why do computational models fail to predict the solubility of this compound in polar solvents?

  • Methodology : Amine-solvent hydrogen bonding and π-π stacking (from the vinylphenyl group) create non-ideal behavior. Hybrid models combining COSMO-RS (Conductor-like Screening Model for Real Solvents) with experimental solubility parameters improve accuracy .

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